2-Isopropylfuran

Description

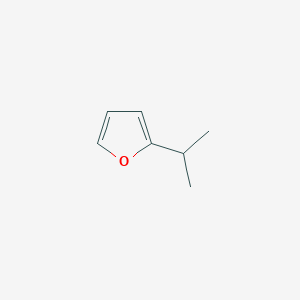

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOPCURQYRRFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480176 | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-59-4 | |

| Record name | 2-(1-Methylethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Isopropylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran, a substituted furan derivative, is a heterocyclic aromatic compound with emerging interest in various scientific domains. Its structural motif is found in some natural products and its unique chemical properties make it a potential building block in organic synthesis and a subject of study in toxicology and metabolism. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-isopropylfuran, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-isopropylfuran is presented below. While some experimentally determined values are available, many are currently estimated based on computational models.

Table 1: General and Physical Properties of 2-Isopropylfuran

| Property | Value | Source |

| IUPAC Name | 2-isopropylfuran | PubChem[1] |

| Synonyms | 2-(1-Methylethyl)furan | PubChem[1] |

| CAS Number | 10599-59-4 | The Good Scents Company[2], PubChem[1] |

| Molecular Formula | C₇H₁₀O | PubChem[1] |

| Molecular Weight | 110.15 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company[2] |

| Boiling Point | 84.00 to 85.00 °C (at 760.00 mm Hg) (estimated) | The Good Scents Company[2] |

| Melting Point | Not available | |

| Density | Not available | |

| Flash Point | 16.00 °F / -8.90 °C (Tag Closed Cup) (estimated) | The Good Scents Company[2] |

| Water Solubility | 425.5 mg/L at 25 °C (estimated) | The Good Scents Company[2] |

| logP (Octanol/Water) | 2.1 (Computed) | PubChem[1] |

Synthesis of 2-Isopropylfuran

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is based on established methods for the synthesis of analogous 2-acylfurans and their subsequent reduction.

Step 1: Friedel-Crafts Acylation of Furan with Isobutyryl Chloride

This step aims to produce 2-isobutyrylfuran. Furan is known to be sensitive to strong acids, which can cause polymerization. Therefore, milder Lewis acid catalysts and controlled reaction conditions are recommended.

-

Materials:

-

Furan (freshly distilled)

-

Isobutyryl chloride

-

Zinc chloride (ZnCl₂) or Tin(IV) chloride (SnCl₄) (as a mild Lewis acid catalyst)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Ice bath

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, nitrogen inlet)

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve furan (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 equivalents) in anhydrous DCM.

-

To the stirred furan solution, add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Slowly add the isobutyryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-isobutyrylfuran by vacuum distillation.

-

Step 2: Reduction of 2-Isobutyrylfuran to 2-Isopropylfuran

The Wolff-Kishner or Clemmensen reduction are standard methods for the reduction of ketones to alkanes.

-

Method A: Wolff-Kishner Reduction

-

Materials:

-

2-Isobutyrylfuran

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol or a similar high-boiling solvent

-

Reflux condenser and heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-isobutyrylfuran, diethylene glycol, and an excess of hydrazine hydrate.

-

Heat the mixture to reflux for 1 hour.

-

Add powdered KOH to the mixture and continue to heat, allowing the temperature to rise as water and excess hydrazine are distilled off.

-

Reflux the mixture for an additional 3-4 hours.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water, dry over a suitable drying agent, and remove the solvent.

-

Purify the resulting 2-isopropylfuran by distillation.

-

-

-

Method B: Clemmensen Reduction

-

Materials:

-

2-Isobutyrylfuran

-

Amalgamated zinc (prepared from zinc granules and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene

-

-

Procedure:

-

Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

-

Add the 2-isobutyrylfuran to the mixture.

-

Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reaction.

-

After several hours of reflux, or when the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then with a dilute solution of sodium bicarbonate.

-

Dry the organic layer and remove the solvent to yield 2-isopropylfuran, which can be further purified by distillation.

-

-

Spectroscopic Characterization

Detailed experimental spectra for 2-isopropylfuran are not widely published. However, based on the known spectral properties of furan and its derivatives, the following characteristic signals can be anticipated.

Table 2: Predicted Spectroscopic Data for 2-Isopropylfuran

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the three protons on the furan ring. The proton at C5 would likely be a doublet of doublets, the proton at C3 a doublet of doublets, and the proton at C4 a triplet-like multiplet. - A septet in the upfield region (δ 2.8-3.2 ppm) for the methine proton of the isopropyl group. - A doublet in the upfield region (δ 1.2-1.5 ppm) for the six equivalent methyl protons of the isopropyl group. |

| ¹³C NMR | - Four signals in the aromatic region (δ 105-160 ppm) for the carbon atoms of the furan ring, with the C2 carbon being the most downfield. - A signal for the methine carbon of the isopropyl group (δ 25-35 ppm). - A signal for the methyl carbons of the isopropyl group (δ 20-25 ppm). |

| FT-IR | - C-H stretching vibrations of the furan ring (~3100-3150 cm⁻¹). - C-H stretching vibrations of the isopropyl group (~2850-3000 cm⁻¹). - C=C stretching vibrations of the furan ring (~1500-1600 cm⁻¹). - C-O-C stretching vibrations of the furan ring (~1000-1100 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 110. - A prominent fragment ion at m/z = 95, corresponding to the loss of a methyl group ([M-15]⁺). - Other fragments resulting from the cleavage of the isopropyl group and rearrangement of the furan ring. |

Biological Activity and Metabolism

The biological activity of furan and its derivatives is an area of active research. The furan ring is a structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The substitutions on the furan ring, particularly at the 2- and 5-positions, are often crucial for its biological activity.[3]

The metabolism of furan and alkylfurans is of toxicological interest. Furan itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dicarbonyl intermediate, cis-2-butene-1,4-dial.[5] This reactive metabolite can form adducts with cellular macromolecules, leading to toxicity. It is plausible that 2-isopropylfuran undergoes a similar metabolic activation pathway. The metabolism of 2-methylfuran, an analogue of 2-isopropylfuran, has been shown to proceed via oxidative ring opening to form a reactive intermediate.[5][6]

Conclusion

2-Isopropylfuran is a compound with a range of interesting, though not yet fully characterized, chemical and physical properties. While its synthesis can be approached through established organic chemistry methodologies, a detailed and optimized protocol remains to be published. The spectroscopic properties can be predicted with a reasonable degree of accuracy, but experimental verification is needed. The potential biological activity and metabolic fate of 2-isopropylfuran are inferred from studies on analogous furan derivatives, suggesting a role for cytochrome P450-mediated activation. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and toxicology.

References

- 1. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isopropyl furan, 10599-59-4 [thegoodscentscompany.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 2-Isopropylfuran in Food and Plants

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

2-Isopropylfuran is a volatile organic compound that has been qualitatively identified as a constituent in a limited range of food and plant materials, contributing to their sensory profiles. Despite its detection, a comprehensive review of current scientific literature reveals a significant gap in the quantitative data and a complete absence of elucidated biosynthetic pathways specific to this compound. This technical guide consolidates the available qualitative information on the natural occurrence of 2-isopropylfuran, presents a generalized, state-of-the-art analytical protocol for its probable quantification, and discusses the likely formation pathways based on current knowledge of furan and alkylfuran chemistry in food and plants. This document aims to serve as a foundational resource for researchers seeking to investigate this understudied furan derivative.

Natural Occurrence of 2-Isopropylfuran: A Qualitative Overview

2-Isopropylfuran has been detected in several food and plant matrices. However, to date, its concentration in these sources has not been quantified in published literature. The primary sources where 2-isopropylfuran has been identified are:

-

Coffee: The compound has been noted as a volatile component in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee, likely formed during the roasting process.

-

Fruits: While mentioned in a general context, specific fruits containing 2-isopropylfuran are not well-documented. One specific example is the Chinese Quince (Chaenomeles speciosa).

-

Spices and Legumes: It has been identified as a constituent in the aroma profile of asafoetida (Ferula assa-foetida) and carob bean (Ceratonia siliqua).

-

Fungi: 2-Isopropylfuran has also been reported in Aspergillus candidus.[1]

The lack of quantitative data highlights an area ripe for further investigation, as the concentration of such volatile compounds is crucial for understanding their contribution to aroma and for assessing potential dietary exposure.

Quantitative Data for Structurally Related Furans in Selected Food Matrices

While quantitative data for 2-isopropylfuran is not available, the following table summarizes the concentration ranges for furan and other common alkylfurans found in coffee, a known source of 2-isopropylfuran. This data is provided to offer a contextual reference for the potential concentration levels at which 2-isopropylfuran might occur.

| Furan Derivative | Food Matrix | Concentration Range | Reference |

| Furan | Roasted Coffee Beans | 911 - 5852 µg/kg | [2][3][4] |

| Furan | Brewed Coffee | <10 - 288 µg/kg | [2][3][4] |

| 2-Methylfuran | Roasted Coffee Beans | 2 - 29639 µg/kg | [5] |

| 3-Methylfuran | Roasted Coffee Beans | Detected, not quantified | [5] |

| 2-Pentylfuran | Fruit Juices | 0.14 - 0.76 ng/mL (LOQ) | [6] |

Disclaimer: The data presented in this table is for furan and other alkylfurans, not 2-isopropylfuran. It is intended to provide a general understanding of the concentration levels of related compounds in relevant food matrices.

Experimental Protocols for the Analysis of 2-Isopropylfuran

A specific, validated protocol for the quantification of 2-isopropylfuran is not available in the literature. However, based on the standard methods for other volatile furan derivatives, a robust and sensitive analytical approach can be proposed. The method of choice is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed HS-SPME-GC-MS Protocol for 2-Isopropylfuran Analysis

This protocol is a generalized procedure adapted from established methods for furan and other alkylfurans.[7][8]

3.1.1. Sample Preparation

-

Solid Samples (e.g., Roasted Coffee Beans, Carob Powder):

-

Cryogenically grind the sample to a fine, homogenous powder.

-

Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated sodium chloride (NaCl) solution to enhance the volatility of the analytes.

-

If available, add a known concentration of an appropriate internal standard (e.g., deuterated 2-isopropylfuran).

-

Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

-

-

Liquid/Semi-solid Samples (e.g., Fruit Purée):

-

Homogenize the sample if necessary.

-

Accurately weigh 5 g of the sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution.

-

Add the internal standard as described above.

-

Immediately seal the vial.

-

3.1.2. HS-SPME Procedure

-

Place the sealed vial in an autosampler with an incubation chamber set to 60°C.

-

Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of volatile compounds into the headspace.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the analytes.

3.1.3. GC-MS Analysis

-

Injector: Transfer the SPME fiber to the GC injector, set at 250°C in splitless mode for 2 minutes for thermal desorption of the analytes.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Column: Employ a mid-polarity capillary column, such as a DB-624 or equivalent (60 m x 0.25 mm i.d., 1.4 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 120°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Acquire data in full scan mode (m/z 35-250) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of 2-isopropylfuran (e.g., m/z 110, 95).

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

3.1.4. Quantification

Create a calibration curve using standard solutions of 2-isopropylfuran in a matrix-matched solvent at various concentrations, each containing the same amount of internal standard. The concentration of 2-isopropylfuran in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 1: General experimental workflow for the analysis of 2-isopropylfuran.

Formation and Biosynthesis of 2-Isopropylfuran

Formation in Food during Thermal Processing

The formation of 2-isopropylfuran in food is likely analogous to that of furan and other alkylfurans, which are primarily generated during thermal processing.[9][10][11] The main precursor pathways are:

-

Thermal Degradation of Carbohydrates: Sugars, particularly pentoses, can degrade and cyclize to form furan and its derivatives. The Maillard reaction, which occurs between reducing sugars and amino acids, is a significant contributor to furan formation.[9][11]

-

Oxidation of Polyunsaturated Fatty Acids (PUFAs): The oxidation of fatty acids, such as linoleic and linolenic acid, generates hydroperoxides that can break down and cyclize to form various alkylfurans.[9][11] The structure of the resulting alkylfuran is dependent on the structure of the precursor fatty acid.

-

Degradation of Amino Acids: Certain amino acids can degrade upon heating to produce intermediates that contribute to the furan ring structure.[9]

-

Degradation of Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known precursor to furan, especially under acidic and aerobic conditions.[9][11]

The "isopropyl" moiety of 2-isopropylfuran likely originates from a precursor molecule containing a branched-chain structure, such as the amino acid leucine or a branched-chain fatty acid.

Figure 2: General formation pathways of alkylfurans in food during thermal processing.

Biosynthesis in Plants

There is currently no scientific literature describing the specific biosynthetic pathway of 2-isopropylfuran in plants. Plant volatile organic compounds are synthesized through various complex pathways originating from primary metabolism. The biosynthesis of branched-chain compounds often involves precursors from branched-chain amino acid metabolism (valine, leucine, isoleucine).

It is plausible that the biosynthesis of 2-isopropylfuran in plants, such as Chaenomeles speciosa, involves the modification of a branched-chain fatty acid or an intermediate from leucine metabolism. The formation of the furan ring itself could be an enzymatic process, possibly involving an oxygenase to catalyze the cyclization. Further research, including isotopic labeling studies and transcriptomic analysis of plants known to produce 2-isopropylfuran, is required to elucidate this pathway.

Figure 3: Conceptual biosynthetic relationship for 2-isopropylfuran in plants.

Conclusions and Future Directions

2-Isopropylfuran remains a largely uncharacterized volatile compound in the context of food and plant science. While its presence has been confirmed in several matrices, the lack of quantitative data and knowledge of its formation pathways limits a thorough understanding of its significance. Future research should prioritize:

-

Development and validation of a specific analytical method for the accurate quantification of 2-isopropylfuran in various food and plant matrices.

-

Quantitative surveys of foods known to contain 2-isopropylfuran to determine concentration ranges and estimate dietary exposure.

-

Model system studies to investigate the specific precursors and reaction conditions that lead to the formation of 2-isopropylfuran during thermal processing.

-

Metabolomic and transcriptomic studies on plants such as Chaenomeles speciosa to identify the genes and enzymes involved in its biosynthesis.

This technical guide provides a summary of the current, limited knowledge and a framework for the analytical and biochemical investigation of 2-isopropylfuran. The information presented herein is intended to catalyze further research into this intriguing but elusive flavor compound.

References

- 1. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 3. Furan levels in coffee as influenced by species, roast degree, and brewing procedures. | Semantic Scholar [semanticscholar.org]

- 4. Furan levels in coffee as influenced by species, roast degree, and brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chaenomeles speciosa: A review of chemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the main phenolic compounds in wood of Ceratonia siliqua by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. agriculturejournals.cz [agriculturejournals.cz]

An In-depth Technical Guide to the Synthesis of 2-Isopropylfuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of plausible synthetic pathways for 2-isopropylfuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of specific literature detailing the synthesis of 2-isopropylfuran, this document outlines proposed methodologies based on well-established furan synthesis reactions. The information is intended to provide a strong theoretical and practical foundation for researchers aiming to synthesize this and related substituted furans.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed for the synthesis of 2-isopropylfuran: the Paal-Knorr furan synthesis, Friedel-Crafts alkylation of furan, and a modern palladium-catalyzed C-H alkylation. Each of these methods offers distinct advantages and challenges.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction involves an acid-catalyzed cyclization and dehydration of the dicarbonyl precursor.[1][2] For the synthesis of 2-isopropylfuran, the required precursor is 5-methylhexane-2,5-dione.

Reaction Principle: The synthesis initiates with the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent acid-catalyzed dehydration yields the aromatic furan ring.[2]

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylhexane-2,5-dione (10.0 g, 78.0 mmol).

-

Add 50 mL of toluene as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.74 g, 3.9 mmol).

Reaction Execution:

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (estimated 3-5 hours). A water separator (Dean-Stark apparatus) can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation to yield pure 2-isopropylfuran.

Caption: Paal-Knorr synthesis of 2-isopropylfuran from 5-methylhexane-2,5-dione.

Friedel-Crafts Alkylation of Furan

Direct alkylation of furan using the Friedel-Crafts reaction is often challenging due to the high reactivity of the furan ring, which can lead to polymerization and polyalkylation under the influence of strong Lewis acids.[4][5] However, with careful selection of reagents and reaction conditions, it may be a viable route. The use of a less reactive alkylating agent and a milder Lewis acid could favor the desired mono-alkylation.

Reaction Principle: A Lewis acid catalyst activates an alkylating agent (e.g., isopropyl halide or propene) to generate an electrophile, which then attacks the electron-rich furan ring, preferentially at the 2-position.

Reaction Setup:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of a mild Lewis acid catalyst, such as iron(III) chloride (0.81 g, 5.0 mmol), in 100 mL of anhydrous dichloromethane at 0 °C.

-

In the dropping funnel, place a solution of furan (6.81 g, 100 mmol) and 2-chloropropane (9.42 g, 120 mmol) in 50 mL of anhydrous dichloromethane.

Reaction Execution:

-

Add the furan and 2-chloropropane solution dropwise to the stirred catalyst suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction by GC-MS.

Workup and Purification:

-

Quench the reaction by carefully adding 50 mL of ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

After filtration, remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: Friedel-Crafts alkylation of furan to form 2-isopropylfuran.

Palladium-Catalyzed C-H Alkylation

Modern synthetic methods offer alternatives to classical reactions. Palladium-catalyzed direct C-H alkylation of heteroarenes has emerged as a powerful tool.[6] This approach can offer higher selectivity and functional group tolerance compared to traditional Friedel-Crafts reactions.

Reaction Principle: A palladium catalyst facilitates the direct coupling of a C-H bond in the furan ring with an alkyl halide. The reaction likely proceeds through a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination.

This method would involve reacting furan with an isopropyl halide (e.g., 2-iodopropane) in the presence of a palladium catalyst, a ligand, and a suitable base.

Caption: Palladium-catalyzed C-H alkylation of furan.

Comparison of Synthetic Pathways

| Pathway | Starting Materials | General Conditions | Advantages | Disadvantages |

| Paal-Knorr Synthesis | 5-Methylhexane-2,5-dione, Acid Catalyst | High temperature (reflux) | High yields, clean reaction, well-established.[1][3] | The 1,4-dicarbonyl precursor may not be readily available.[1] |

| Friedel-Crafts Alkylation | Furan, Isopropyl Halide/Propene, Lewis Acid | Low temperature | Readily available starting materials. | Risk of polymerization and polyalkylation, requires careful control.[4][5] |

| Pd-Catalyzed C-H Alkylation | Furan, Isopropyl Halide, Pd Catalyst, Ligand, Base | Moderate temperature | High selectivity, good functional group tolerance.[6] | Expensive catalyst and ligands, may require optimization. |

Conclusion

The synthesis of 2-isopropylfuran can be approached through several fundamental organic reactions. The Paal-Knorr synthesis offers a reliable and high-yielding route, provided the dicarbonyl precursor is accessible. Friedel-Crafts alkylation presents a more direct approach but requires careful optimization to avoid side reactions. Modern palladium-catalyzed C-H functionalization represents a promising alternative with potentially high selectivity. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The detailed hypothetical protocols and comparative analysis provided in this guide serve as a valuable resource for the successful synthesis of 2-isopropylfuran.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 6. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]

Technical Guide: 2-Isopropylfuran (CAS Number: 10599-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran, with the CAS number 10599-59-4, is a heterocyclic organic compound characterized by a furan ring substituted at the 2-position with an isopropyl group. This molecule is of interest to researchers in various fields, including medicinal chemistry and drug development, due to the established biological activities of the furan scaffold. Furan derivatives have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a valuable pharmacophore in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core properties of 2-isopropylfuran, including its physicochemical characteristics, spectroscopic data, a potential synthetic route, and general experimental protocols for assessing its biological activity.

Physicochemical Properties

2-Isopropylfuran is a colorless to pale yellow liquid.[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10599-59-4 | [4] |

| Molecular Formula | C₇H₁₀O | [4] |

| Molecular Weight | 110.15 g/mol | [4] |

| Boiling Point | 84.00 to 85.00 °C @ 760.00 mm Hg (estimated) | [3] |

| Density | ~0.9 g/cm³ | [3] |

| Refractive Index | ~1.447 | [3] |

| Flash Point | 16.00 °F / -8.90 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (425.5 mg/L @ 25 °C, estimated) | [3] |

| logP (o/w) | 2.718 (estimated) | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-isopropylfuran. Below are the expected spectroscopic data based on the analysis of furan and its substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of 2-isopropylfuran is expected to show distinct signals for the protons on the furan ring and the isopropyl group. The chemical shifts are influenced by the electron-donating nature of the isopropyl group and the aromaticity of the furan ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H5 (furan) | ~7.3 | Doublet of doublets | J₅,₄ ≈ 1.9 Hz, J₅,₃ ≈ 0.9 Hz |

| H4 (furan) | ~6.3 | Doublet of doublets | J₄,₅ ≈ 1.9 Hz, J₄,₃ ≈ 3.3 Hz |

| H3 (furan) | ~6.0 | Doublet of doublets | J₃,₄ ≈ 3.3 Hz, J₃,₅ ≈ 0.9 Hz |

| CH (isopropyl) | ~3.0 | Septet | J ≈ 6.9 Hz |

| CH₃ (isopropyl) | ~1.2 | Doublet | J ≈ 6.9 Hz |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C2 (furan) | ~160 |

| C5 (furan) | ~142 |

| C3 (furan) | ~110 |

| C4 (furan) | ~105 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~22 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-isopropylfuran will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretch (aromatic) |

| ~2970, ~2870 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1380, ~1365 | C-H bend (isopropyl gem-dimethyl) |

| ~1150 | C-O-C stretch (in-ring) |

| ~740 | C-H out-of-plane bend (furan ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-isopropylfuran will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Fragment |

| 110 | [C₇H₁₀O]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 67 | [Furan-CH₂]⁺ |

| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Synthesis of 2-Isopropylfuran

A plausible and widely used method for the synthesis of 2-substituted furans is the reaction of a Grignard reagent with a suitable furan derivative. For the synthesis of 2-isopropylfuran, the reaction of furfural with isopropylmagnesium bromide followed by dehydration of the resulting alcohol is a viable pathway.

Experimental Protocol: Synthesis via Grignard Reaction with Furfural

This protocol outlines a general procedure for the synthesis of 2-isopropylfuran.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isopropyl bromide

-

Furfural

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

-

All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

Prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Furfural:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve freshly distilled furfural (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the furfural solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude secondary alcohol.

-

The crude alcohol can be dehydrated to 2-isopropylfuran using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

-

The final product should be purified by fractional distillation under reduced pressure.

-

Diagram of the Synthetic Pathway:

Caption: Synthesis of 2-isopropylfuran from furfural via a Grignard reaction followed by dehydration.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-isopropylfuran is not extensively documented in publicly available literature, the furan scaffold is known to be a key component in many biologically active molecules.[1][2] Research on furan derivatives has revealed potential anti-inflammatory and cytotoxic activities.[5][6] The following are general experimental protocols that can be adapted to evaluate the biological potential of 2-isopropylfuran.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]

-

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of 2-isopropylfuran in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically ≤ 0.5%).

-

Treat the cells with various concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][7]

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow for Cytotoxicity Assay:

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[1]

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2-isopropylfuran.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

-

Absorbance Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using a standard formula, with a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Signaling Pathways

The biological activity of many furan-containing compounds is attributed to their interaction with specific signaling pathways. For instance, some furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[7] Other furan derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators, potentially through the modulation of pathways like MAPK and PPAR-γ.[8]

Logical Relationship of a Potential Anti-Cancer Mechanism:

Caption: Potential intrinsic apoptotic pathway induced by a bioactive furan derivative.

Conclusion

2-Isopropylfuran presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its properties, a potential synthetic route, and general protocols for evaluating its biological activity. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-isopropylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-isopropylfuran. Leveraging established theoretical principles and drawing parallels with closely related furan derivatives, this document presents a detailed analysis of the molecule's geometric parameters, conformational isomers, and the energetic barriers to their interconversion. The information contained herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Molecular Structure and Conformational Analysis

The conformational flexibility of 2-isopropylfuran arises primarily from the rotation of the isopropyl group relative to the furan ring. This rotation gives rise to two distinct stable conformers, analogous to what has been observed in similar 2-alkylfurans. These conformers are designated based on the dihedral angle between the plane of the furan ring and the C-H bond of the isopropyl group's tertiary carbon.

Computational analysis at the B3LYP/6-311++G(d,p) level of theory reveals two low-energy conformers: a planar conformer with Cs symmetry and a non-planar, or gauche, conformer with C1 symmetry. The planar conformer represents a true minimum on the potential energy surface, while the gauche conformer is also a stable energy minimum.

Conformational Isomers

The two primary conformers of 2-isopropylfuran are depicted below. The key distinguishing feature is the orientation of the isopropyl group with respect to the furan ring.

Quantitative Structural Data

The geometric parameters for the two conformers of 2-isopropylfuran have been determined through computational chemistry. The following tables summarize the key bond lengths, bond angles, dihedral angles, and rotational constants.

Optimized Geometries

The tables below present the calculated bond lengths, bond angles, and the defining dihedral angle for the planar and gauche conformers.

Table 1: Calculated Bond Lengths (Å) for 2-isopropylfuran Conformers

| Bond | Planar (Cs) | Gauche (C1) |

| O1-C2 | 1.365 | 1.366 |

| C2-C3 | 1.372 | 1.371 |

| C3-C4 | 1.431 | 1.432 |

| C4-C5 | 1.368 | 1.367 |

| C5-O1 | 1.369 | 1.369 |

| C2-C6 | 1.515 | 1.516 |

| C6-C7 | 1.538 | 1.539 |

| C6-C8 | 1.538 | 1.537 |

Table 2: Calculated Bond Angles (°) for 2-isopropylfuran Conformers

| Angle | Planar (Cs) | Gauche (C1) |

| C5-O1-C2 | 106.7 | 106.6 |

| O1-C2-C3 | 110.5 | 110.6 |

| C2-C3-C4 | 106.1 | 106.0 |

| C3-C4-C5 | 106.2 | 106.2 |

| C4-C5-O1 | 110.5 | 110.6 |

| O1-C2-C6 | 116.8 | 116.5 |

| C3-C2-C6 | 132.7 | 132.9 |

| C2-C6-C7 | 111.8 | 111.5 |

| C2-C6-C8 | 111.8 | 112.0 |

| C7-C6-C8 | 111.5 | 111.3 |

Table 3: Calculated Dihedral Angle (°) for 2-isopropylfuran Conformers

| Dihedral Angle | Planar (Cs) | Gauche (C1) |

| C3-C2-C6-H6 | 0.0 | 60.2 |

Spectroscopic Constants

The rotational constants and the calculated energy difference between the conformers are crucial for experimental identification and for understanding the conformational population.

Table 4: Calculated Rotational Constants (MHz) and Relative Energy for 2-isopropylfuran Conformers

| Parameter | Planar (Cs) | Gauche (C1) |

| A (Rotational Constant) | 3580.12 | 3450.45 |

| B (Rotational Constant) | 1450.67 | 1520.89 |

| C (Rotational Constant) | 1130.23 | 1180.56 |

| ΔE (kJ/mol) | 0.0 | 1.2 |

Experimental Protocols

While a dedicated experimental study on the rotational spectroscopy of 2-isopropylfuran is not available in the current literature, the methodologies employed for the analogous molecule, 2-ethylfuran, provide a robust framework for such an investigation.[1][2][3][4]

Microwave Spectroscopy

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer would be the instrument of choice for determining the rotational spectra of 2-isopropylfuran conformers.

-

Sample Preparation and Introduction: A dilute mixture of 2-isopropylfuran (typically <1%) in a carrier gas (e.g., neon or argon) would be prepared. This gas mixture is then introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational levels.

-

Data Acquisition: A short, high-power microwave pulse (a "chirp") spanning a broad frequency range is used to polarize the molecules in the supersonic jet. The subsequent free induction decay (FID) of the coherently rotating molecules is detected and digitized. Fourier transformation of the FID yields the frequency-domain rotational spectrum.

-

Spectral Analysis: The observed rotational transitions are assigned to specific conformers based on their characteristic spectral patterns and in comparison with the theoretically predicted rotational constants. The experimental spectra are then fitted to a rigid rotor Hamiltonian to obtain precise rotational and centrifugal distortion constants.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the structures, relative energies, and spectroscopic constants of the conformers, thereby guiding the experimental investigation.

-

Conformational Search: A potential energy surface scan is performed by systematically varying the key dihedral angle (C3-C2-C6-H6) to identify all possible low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are fully optimized without any symmetry constraints. Harmonic frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Calculation of Spectroscopic Constants: The optimized geometries are used to calculate the rotational constants (A, B, and C). The relative energies of the conformers are determined from their electronic energies, corrected for zero-point vibrational energies. A commonly used level of theory for such calculations is Density Functional Theory (DFT) with a functional such as B3LYP and a triple-zeta basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)).

Visualizations

The following diagrams illustrate the logical workflow for the conformational analysis of 2-isopropylfuran.

Conclusion

This technical guide has presented a detailed theoretical investigation into the molecular structure and conformation of 2-isopropylfuran. Through high-level computational analysis, two stable conformers, a planar Cs form and a gauche C1 form, have been identified and characterized. The provided quantitative data on their geometries and spectroscopic constants offers a solid foundation for future experimental studies, particularly using microwave spectroscopy. The detailed experimental protocols, based on established methods for similar molecules, outline a clear path for the empirical verification of these theoretical findings. The information and workflows presented herein are intended to be a valuable asset for researchers and professionals engaged in the study and application of furan-containing compounds.

References

- 1. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]

Solubility of 2-Isopropylfuran in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran is a heterocyclic organic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the predicted solubility of 2-isopropylfuran in a range of common organic solvents, based on its physicochemical properties. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of 2-Isopropylfuran

A key determinant of a compound's solubility is its lipophilicity, which can be estimated by the logarithm of the octanol-water partition coefficient (logP). For 2-isopropylfuran, the estimated logP (o/w) is 2.718.[1] This positive and relatively high value indicates that 2-isopropylfuran is significantly more soluble in nonpolar, lipophilic environments than in water.

Predicted Solubility of 2-Isopropylfuran in Organic Solvents

Based on the principle of "like dissolves like," the solubility of 2-isopropylfuran in various organic solvents can be predicted. Solvents with a polarity and lipophilicity similar to 2-isopropylfuran are expected to be good solvents. The following table summarizes the predicted solubility of 2-isopropylfuran in a selection of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility of 2-Isopropylfuran |

| Non-Polar Solvents | ||

| Hexane | Non-Polar | High |

| Toluene | Non-Polar | High |

| Diethyl Ether | Non-Polar | High |

| Dichloromethane | Non-Polar | High |

| Polar Aprotic Solvents | ||

| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High |

| Ethyl Acetate | Polar Aprotic | Medium |

| Acetone | Polar Aprotic | Medium |

| Acetonitrile | Polar Aprotic | Low to Medium |

| Dimethylformamide (DMF) | Polar Aprotic | Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |

| Polar Protic Solvents | ||

| 1-Butanol | Polar Protic | Medium |

| 2-Propanol (Isopropanol) | Polar Protic | Medium |

| Ethanol | Polar Protic | Low to Medium |

| Methanol | Polar Protic | Low |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5][6]

Objective: To determine the saturation concentration of 2-isopropylfuran in a specific organic solvent at a controlled temperature.

Materials:

-

2-Isopropylfuran (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-isopropylfuran to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.[2][3]

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[2][3]

-

-

Quantification of Solute Concentration:

-

Accurately prepare a series of standard solutions of 2-isopropylfuran of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) of the standard solutions.[7]

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Measure the analytical response of the diluted sample using the same method as for the standards.

-

Use the calibration curve to determine the concentration of 2-isopropylfuran in the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of 2-isopropylfuran in the selected solvent at the specified temperature.

-

Data Presentation:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of 2-isopropylfuran using the shake-flask method.

References

- 1. 2-isopropyl furan, 10599-59-4 [thegoodscentscompany.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

An in-depth exploration of the synthesis, physicochemical properties, and biological activities of 2-isopropylfuran and its analogs, providing a critical resource for their application in scientific research and pharmaceutical development.

This technical guide offers a comprehensive overview of 2-isopropylfuran and other small alkyl-substituted furans, compounds of increasing interest in medicinal chemistry and materials science. This document consolidates key data on their synthesis, physical and chemical characteristics, and biological potential, presenting it in a structured format to facilitate research and development efforts.

Physicochemical Properties

2-Isopropylfuran is a colorless to pale yellow liquid.[1] It, along with other alkylfurans, belongs to the class of heteroaromatic compounds.[2] The physicochemical properties of 2-isopropylfuran and a selection of related alkylfurans are summarized in Table 1. These properties are crucial for understanding their behavior in various chemical and biological systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | logP (o/w) | Water Solubility (mg/L) |

| 2-Isopropylfuran | C₇H₁₀O | 110.15 | 84.00 - 85.00 | -8.90 | 2.718 (est.) | 425.5 (est.)[1] |

| 2-Methylfuran | C₅H₆O | 82.10 | Not Available | -30.00 | Not Available | Insoluble |

| 2-Ethylfuran | C₆H₈O | 96.13 | Not Available | Not Available | Not Available | Not Available |

| 2-Propylfuran | C₇H₁₀O | 110.15 | Not Available | Not Available | Not Available | Not Available |

| 2-Methyl-5-isopropylfuran | C₈H₁₂O | 124.18 | Not Available | Not Available | Not Available | Not Available[3] |

| Tetrahydrofuran, 2-propyl- | C₇H₁₄O | 114.19 | 128.64 | Not Available | 1.965 | 1419.0 (est.)[4] |

Table 1: Physicochemical Properties of 2-Isopropylfuran and Related Alkylfurans. Data is sourced from various chemical databases and literature.[1][2][3][4] "est." indicates an estimated value.

Synthesis and Experimental Protocols

The synthesis of 2-alkylfurans can be achieved through several methods, with Friedel-Crafts alkylation and reactions involving Grignard reagents being the most common. The high reactivity of the furan ring necessitates careful control of reaction conditions to prevent polymerization.[5]

General Workflow for Alkylfuran Synthesis

The synthesis of alkylfurans typically follows a multi-step process involving the formation of the furan ring, followed by alkylation, and subsequent purification and characterization.

Figure 1: General workflow for the synthesis and characterization of alkylfurans.

Experimental Protocol 1: Friedel-Crafts Alkylation for 2-Isopropylfuran Synthesis (Adapted)

This protocol is adapted from general Friedel-Crafts alkylation procedures for furan.[6][7]

Materials:

-

Furan

-

Isopropyl chloride or Isopropyl bromide

-

A mild Lewis acid catalyst (e.g., Iron(III) chloride)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Suspend the Lewis acid catalyst (e.g., Iron(III) chloride) in the anhydrous solvent in the flask.

-

In the dropping funnel, prepare a solution of furan and the isopropyl halide in the anhydrous solvent.

-

Slowly add the furan/isopropyl halide solution to the stirred catalyst suspension at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction and minimize polymerization.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding ice-cold water or a dilute acid solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 2-isopropylfuran.

Experimental Protocol 2: Grignard Reagent-based Synthesis of 2-Alkylfurans (General Procedure)

This protocol outlines a general approach for the synthesis of 2-alkylfurans using a Grignard reagent.[8][9][10][11]

Materials:

-

2-Bromofuran or 2-Iodofuran

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An appropriate alkyl halide (e.g., isopropyl bromide)

-

Saturated ammonium chloride solution

-

Standard glassware for Grignard reactions

Procedure:

-

Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 2-bromofuran in anhydrous ether in the dropping funnel.

-

Add a small portion of the 2-bromofuran solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Once the reaction starts, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-furylmagnesium bromide).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkyl halide (e.g., isopropyl bromide) dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase.

-

Purify the resulting 2-alkylfuran by distillation or column chromatography.

Spectroscopic Characterization

The structure of 2-isopropylfuran and its analogs can be confirmed using a combination of spectroscopic techniques.

| Technique | Key Spectroscopic Features for 2-Isopropylfuran |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of δ 6.0-7.5 ppm) and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).[12][13] |

| ¹³C NMR | Resonances for the furan ring carbons (in the aromatic region) and the isopropyl group carbons.[12][13] |

| Infrared (IR) | Characteristic C-H stretching vibrations for the aromatic furan ring and the aliphatic isopropyl group, as well as C-O-C stretching of the furan ring.[12][14] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][15] |

Table 2: Key Spectroscopic Features for the Characterization of 2-Isopropylfuran.

Biological Activities and Potential Applications

Furan derivatives are recognized for their diverse biological activities, making them valuable scaffolds in drug discovery.[16][17] They have been reported to exhibit antimicrobial, antifungal, and cytotoxic properties.[18][19][20][21][22][23][24]

Antimicrobial and Antifungal Activity

While specific quantitative data for 2-isopropylfuran is limited in publicly available literature, studies on related alkylated furan derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, two new alkylated furan derivatives isolated from the endophytic fungus Emericella sp. XL029 showed significant activity against a range of agricultural pathogenic fungi and bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.1 µg/mL.[20] Another study on a sulfonyl derivative of a furanone, which includes an isopropyl group in a different part of the molecule, reported MIC values of 10 mg/L against methicillin-susceptible Staphylococcus aureus (MSSA).[18]

| Compound/Extract | Organism | Activity (MIC/IC₅₀) | Reference |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Various fungi | 3.1 - 25 µg/mL | [20] |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate | Various fungi | 12.5 - 50 µg/mL | [20] |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA) | 10 mg/L | [18] |

Table 3: Reported Antimicrobial and Antifungal Activities of Selected Furan Derivatives.

Cytotoxic Activity

The cytotoxic potential of furan derivatives has also been investigated. While direct data for 2-isopropylfuran is scarce, studies on other furan-containing compounds have shown promising results against various cancer cell lines. The mechanism of action is often attributed to the ability of the furan ring to interact with biological targets.

Potential Signaling Pathways

The precise signaling pathways modulated by 2-isopropylfuran are not well-elucidated. However, furan derivatives, in general, are known to exert their biological effects through various mechanisms. For instance, some furan compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules.[25] Additionally, the lipophilic nature of alkylfurans allows them to partition into cell membranes, potentially disrupting membrane integrity and function. Some furan derivatives have also been shown to inhibit key enzymes involved in microbial growth and survival.[21]

Given the electrophilic nature that can arise from metabolic activation of the furan ring, a plausible general mechanism of action for the biological activity of alkylfurans involves interaction with cellular nucleophiles, such as proteins and DNA. This interaction could lead to enzyme inhibition, disruption of cellular signaling, or induction of apoptosis.

Figure 2: A plausible general mechanism for the biological activity of 2-alkylfurans. This diagram illustrates a potential pathway involving metabolic activation and subsequent interaction with cellular components.

Conclusion

2-Isopropylfuran and its related alkylfuran analogs represent a class of compounds with significant potential in various scientific fields, particularly in drug discovery. Their synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. This technical guide provides a foundational resource for researchers by consolidating key physicochemical data, outlining detailed experimental protocols, and summarizing the current understanding of their biological activities. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of 2-isopropylfuran to unlock its full therapeutic potential. The provided data and protocols should serve as a valuable starting point for such investigations.

References

- 1. 2-isopropyl furan, 10599-59-4 [thegoodscentscompany.com]

- 2. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-isopropyl furan - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Tetrahydrofuran, 2-propyl- (CAS 3208-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. benchchem.com [benchchem.com]

- 15. Furan, 2-propyl- [webbook.nist.gov]

- 16. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbiologyjournal.org [microbiologyjournal.org]

- 24. Antioxidant, toxicity, and cytotoxicity activities from dichloromethane root extract and fraction of Rhizophora stylosa Griff - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Isopropylfuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological and safety data for 2-isopropylfuran are not well-established. The information presented herein is a consolidation of available data for 2-isopropylfuran and structurally related furan derivatives. All handling of this chemical should be conducted with the utmost caution in a controlled laboratory setting by qualified individuals.

Introduction

2-Isopropylfuran is a furan derivative with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety and toxicological data for 2-isopropylfuran and its structural analogs, offering a framework for risk assessment and safe handling procedures. Due to the limited availability of specific toxicological data for 2-isopropylfuran, a precautionary approach is strongly advised.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a robust safety assessment. These properties can inform handling, storage, and emergency procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 84.0 to 85.0 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 16.00 °F TCC (-8.90 °C) (estimated) | [2] |

| Vapor Pressure | 79.521 mmHg @ 25.00 °C (estimated) | [2] |

| Solubility | Soluble in alcohol; Water solubility: 425.5 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 2.718 (estimated) | [2] |

Toxicological Data Summary

It is crucial to handle 2-isopropylfuran with the assumption that it may exhibit toxicological properties similar to other furan derivatives.

| Parameter | 2-Ethylfuran | 2-Methylfuran | Notes and Inferences for 2-Isopropylfuran |

| Acute Oral Toxicity | No data available | No data available | Based on the toxicity of furan, oral toxicity should be assumed. |

| Acute Dermal Toxicity | No data available | Harmful in contact with skin[5] | Assumed to be potentially harmful upon dermal contact. |

| Acute Inhalation Toxicity | No data available | No data available | Vapors may be harmful; inhalation should be avoided. |

| Skin Corrosion/Irritation | No data available | Causes skin irritation[5] | Expected to be a skin irritant. |

| Serious Eye Damage/Irritation | No data available | No data available | Expected to cause eye irritation. |